molecular formula C9H10Br2O2 B010444 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol CAS No. 105728-94-7

2-Bromo-3-(2-bromoethyl)-6-methoxyphenol

Cat. No. B010444
M. Wt: 309.98 g/mol
InChI Key: FOXWJZFZWCCRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(2-bromoethyl)-6-methoxyphenol, also known as BBE, is an organic compound that belongs to the family of phenols. It is a white crystalline powder that is soluble in organic solvents. BBE has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol is not fully understood. However, studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the activity of enzymes involved in the metabolic processes of cancer cells, bacteria, and fungi. This leads to a disruption in their metabolic pathways, which ultimately results in cell death.

Biochemical And Physiological Effects

2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been shown to have various biochemical and physiological effects. In cancer cells, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol induces apoptosis by activating caspase enzymes. 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In bacteria and fungi, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the activity of enzymes involved in the synthesis of essential metabolites such as amino acids and nucleotides. This leads to a disruption in their metabolic processes, which ultimately results in cell death.

Advantages And Limitations For Lab Experiments

2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results as an antitumor agent and as an antibacterial and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that it has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential use in medicine.

Future Directions

There are several future directions for the study of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol. One direction is to further elucidate its mechanism of action, which will enable the optimization of its use in various fields. Another direction is to study its toxicity and pharmacokinetics, which will enable its potential use in medicine. Additionally, further studies can be conducted to explore its potential applications in other fields such as materials science and catalysis.

Synthesis Methods

The synthesis of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol involves the reaction of 2-bromo-6-methoxyphenol with 2-bromoethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide. The product is then purified by recrystallization to obtain pure 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol.

Scientific Research Applications

2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has shown promising results as an antitumor agent. Studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been studied for its potential use as a herbicide. Studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the growth of weeds by interfering with their metabolic processes. In industry, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been studied for its potential use as a precursor in the synthesis of other organic compounds.

properties

CAS RN

105728-94-7

Product Name

2-Bromo-3-(2-bromoethyl)-6-methoxyphenol

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

2-bromo-3-(2-bromoethyl)-6-methoxyphenol

InChI

InChI=1S/C9H10Br2O2/c1-13-7-3-2-6(4-5-10)8(11)9(7)12/h2-3,12H,4-5H2,1H3

InChI Key

FOXWJZFZWCCRSC-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CCBr)Br)O

Canonical SMILES

COC1=C(C(=C(C=C1)CCBr)Br)O

synonyms

2-BROMO-3-(2-BROMOETHYL)-6-METHOXYPHENOL

Origin of Product

United States

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